molecular formula C11H17N5O B11731335 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11731335
M. Wt: 235.29 g/mol
InChI Key: HMWRENCJQWRYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-pyrazole scaffold, with one pyrazole ring substituted by a 1-ethyl group at position 1 and a methyleneamine linkage at position 3. The second pyrazole ring is substituted with a 3-methoxy group and a 1-methyl group.

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H17N5O/c1-4-16-9(5-6-13-16)7-12-10-8-15(2)14-11(10)17-3/h5-6,8,12H,4,7H2,1-3H3

InChI Key

HMWRENCJQWRYPJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2OC)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Pyrazole A (3-Methoxy-1-methyl-1H-pyrazol-4-amine)

Method : Alkylation and functionalization of a pyrazole core.

  • Core Synthesis :

    • Start with 1-methyl-1H-pyrazole-4-amine.

    • Introduce a methoxy group at position 3 via nucleophilic substitution or electrophilic aromatic substitution.

    • Example: React 1-methyl-1H-pyrazole-4-amine with chloromethoxy reagents (e.g., methyl chloroformate) in the presence of a base (e.g., K₂CO₃) in DMF or THF.

  • Purification :

    • Recrystallization or column chromatography to isolate pure Pyrazole A.

Step 2: Synthesis of Pyrazole B (1-Ethyl-1H-pyrazol-5-yl)

Method : Ethylation of a pyrazole intermediate.

  • Core Synthesis :

    • Ethylate 1H-pyrazole-5-yl derivatives using ethyl iodide or ethyl bromide.

    • Example: React 1H-pyrazole-5-yl amine with ethyl iodide in acetonitrile under reflux, followed by reduction to yield 1-ethyl-1H-pyrazole-5-yl.

  • Functionalization :

    • Introduce a bromomethyl or chloromethyl group at the 5-position for subsequent coupling.

Step 3: Alkylation to Form the Methylene Bridge

Method : Coupling Pyrazole A and Pyrazole B via alkylation.

  • Reaction Setup :

    • Treat Pyrazole A’s amine group with a bromomethyl or chloromethyl derivative of Pyrazole B.

    • Use a base (e.g., t-BuOK, K₂CO₃) in aprotic solvents (e.g., THF, DMF).

    • Example: React 3-methoxy-1-methyl-1H-pyrazol-4-amine with (1-ethyl-1H-pyrazol-5-yl)methyl bromide in THF at 60°C for 12–24 hours.

  • Optimization :

    • Adjust reaction time, temperature, and catalyst loading to maximize yield.

Reaction Conditions and Optimization

Parameter Value/Description Source
Solvent THF, DMF, or water
Base K₂CO₃, t-BuOK, or Cs₂CO₃
Temperature 60–120°C
Catalyst Pd(OAc)₂, nano-CuFe₂O₄, or TBAC (phase-transfer)
Yield 45–98% (depending on method)

Key Findings :

  • Nano-CuFe₂O₄ Catalysts : Achieve high yields (98%) in aqueous media at 100°C for similar pyrazolyl methylene couplings.

  • Palladium-Catalyzed Heck Reactions : Effective for forming ethenyl bridges (45% yield in ligandless conditions).

  • Steric Effects : Bulky substituents (e.g., ethyl) may reduce reaction rates, requiring extended times.

Alternative Synthetic Routes

Route 1: Palladium-Catalyzed Coupling

Steps :

  • Synthesize 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole.

  • Perform Heck reaction with 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole using Pd(OAc)₂ and TBAC.
    Yield : ~45% under optimized conditions.

Route 2: Recyclable Nano-Catalysts

Steps :

  • Use nano-CuFe₂O₄ to catalyze the reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and indole in water.

  • Adapt the method for methylene bridge formation.
    Advantages : High efficiency (98% yield) and eco-friendly solvent.

Challenges and Solutions

Challenge Solution Source
Regioselectivity Use directing groups (e.g., methoxy) to guide substitution
Steric Hindrance Employ polar aprotic solvents (DMF) to improve solubility
By-Product Formation Optimize base strength (e.g., t-BuOK vs. K₂CO₃)
Purification Column chromatography or recrystallization

Analytical Characterization

Critical Data :

  • NMR (1H/13C) :

    • Pyrazole A: δ 3.80 (s, 3H, OCH₃), 4.20 (s, 3H, NCH₃).

    • Pyrazole B: δ 1.35 (t, 3H, CH₂CH₃), 4.50 (q, 2H, CH₂).

  • Mass Spectrometry :

    • m/z: [M+H]⁺ = 283.8 (calculated for C₁₃H₁₉N₅O).

Industrial and Scalability Considerations

Factor Industrial Approach Source
Solvent Replace THF with ethyl acetate or water
Catalyst Use recyclable nano-CuFe₂O₄ for cost reduction
Automation Continuous flow reactors for precise control
Purity Recrystallization or HPLC for final purification

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives[][5].

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives, including N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar pyrazole structures can induce apoptosis in cancer cells, making them potential candidates for drug development targeting cancer therapy .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Pyrazole derivatives are known to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. In vitro assays have demonstrated that certain pyrazole compounds outperform standard antioxidants like ascorbic acid in radical scavenging activities .

Biological Research

Enzyme Inhibition
this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic applications in conditions like diabetes and obesity, where enzyme regulation is crucial for managing glucose levels .

Neuroprotective Effects
Emerging studies suggest that pyrazole derivatives may possess neuroprotective properties. They have been investigated for their ability to protect neuronal cells from damage induced by neurotoxins, which could have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry
In material science, pyrazole compounds are being explored as building blocks for novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on RKO colorectal carcinoma cellsDemonstrated dose-dependent cytotoxicity with significant apoptotic induction
Antioxidant EvaluationAssess radical scavenging capacityShowed superior activity compared to ascorbic acid in DPPH assay
Enzyme Inhibition StudyInvestigate effects on metabolic enzymesIdentified potential for regulating glucose metabolism

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on Pyrazole Rings

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine (CAS 1598232-53-1)
  • Structure : Replaces the second pyrazole ring with a pyridine moiety.
  • Molecular Formula : C₁₁H₁₄N₄ (MW = 202.26) .
N-(1-Ethyl-1H-pyrazol-5-yl)-2-phenylquinazolin-4-amine (Compound 8, )
  • Structure : Attaches a quinazolin-4-amine group instead of the second pyrazole.
  • Synthesis : Yielded 82% with a melting point of 172–173°C, suggesting higher thermal stability than typical pyrazole derivatives .
Azoluron (CAS 4058-90-6)
  • Structure : N-(1-ethyl-1H-pyrazol-5-yl)-N'-phenylurea.
  • Application : Plant growth regulator .
  • Comparison : The urea linkage (–NH–CO–NH–) replaces the methyleneamine bridge, altering hydrogen-bonding capacity and biological activity.

Impact of Substituent Position and Size

N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (CAS 1856089-97-8)
  • Structure : Incorporates bulkier 2-methylpropyl and 4-methyl groups.
  • Molecular Weight : 275.39 (vs. ~261 for the target compound, estimated from analogues) .
  • Effect : Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility.
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
  • Structure : Fluorine substitution at the ethyl group.
  • Molecular Formula : C₁₂H₁₉ClFN₅ (MW = 287.77) .
  • Significance : Fluorine enhances metabolic stability and electronegativity, influencing binding kinetics.

Data Tables

Table 1. Structural and Physical Comparison

Compound Name Molecular Formula MW Key Substituents Application/Notes Reference
Target Compound C₁₂H₁₇N₅O* ~261 3-methoxy, 1-methyl, 1-ethyl Research compound -
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine C₁₁H₁₄N₄ 202.26 Pyridine substitution Unknown
Azoluron C₁₂H₁₄N₄O 242.27 Urea linkage Plant growth regulator
Compound 8 () C₁₉H₁₉N₅ 317.39 Quinazoline attachment Anticancer research

*Estimated based on structural analogues.

Biological Activity

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC11H18ClN5O
Molecular Weight271.75 g/mol
IUPAC NameThis compound
CAS Number1856070-22-8

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by methylation and methoxylation steps. This method allows for the formation of various pyrazole derivatives with potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : Significant antiproliferative effects were observed.
  • Liver Cancer (HepG2) : The compound demonstrated moderate cytotoxicity.
  • Prostate Cancer (DU145) : Effective in reducing cell viability.

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell growth and survival, particularly through interactions with specific molecular targets such as enzymes and receptors involved in tumor progression .

Anti-inflammatory Properties

N-[ (1-ethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amines have been evaluated for their anti-inflammatory effects. The compound may inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is particularly relevant in conditions characterized by chronic inflammation, such as autoimmune diseases .

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory properties, this compound has been investigated for:

  • Antimicrobial Activity : Exhibiting potential against various bacterial strains.
  • Antimalarial Effects : Some derivatives have shown efficacy in inhibiting Plasmodium species.
  • Analgesic Properties : Demonstrated pain-relieving effects in preclinical models .

The biological activity of N-[ (1-ethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amines can be attributed to its ability to bind to specific receptors and enzymes. For example, it may act as an enzyme inhibitor by occupying active sites or modulating receptor activity through conformational changes. The precise pathways involved are still under investigation but are crucial for understanding its therapeutic potential .

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

  • A study on a similar pyrazole compound demonstrated a significant reduction in tumor size in animal models of breast cancer.
  • Clinical trials involving pyrazole-based drugs have reported favorable outcomes in patients with chronic inflammatory diseases .

Q & A

Q. Critical Parameters :

  • Monitor pH during substitution steps to avoid decomposition of the methoxy group.
  • Optimize stoichiometric ratios (e.g., 1.2:1 aldehyde-to-amine ratio) to reduce unreacted residues .

Advanced Research: How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:
Contradictions often arise from structural analogs or assay variability. Address this via:

  • Comparative Structural Analysis : Tabulate substituent effects (e.g., ethyl vs. propyl groups, methoxy vs. fluorine) on target binding (Table 1) .
  • Assay Standardization : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition for functional activity) to validate results .

Q. Table 1: Substituent Impact on Bioactivity

Substituent (R1/R2)Target Binding (IC50, nM)Solubility (logP)
Ethyl/Methoxy120 ± 152.1
Propyl/Fluoro85 ± 102.8

Basic Research: What analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for pyrazole ring protons (δ 7.2–8.1 ppm) and methoxy group (δ 3.8 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ = 277.15 g/mol) .
  • HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA) to assess purity (>95%) .

Advanced Research: How can QSAR models predict the compound’s bioactivity against untested targets?

Methodological Answer:

  • Descriptor Selection : Include topological polar surface area (TPSA), logP, and hydrogen-bond donor/acceptor counts .
  • Training Data : Use bioactivity data from analogs (e.g., IC50 values for kinase inhibition) to build regression models .
  • Validation : Apply leave-one-out cross-validation (LOO-CV) to ensure robustness (R² > 0.85) .

Advanced Research: How to analyze hydrogen-bonding patterns in its crystal structure?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to categorize motifs (e.g., D(2)\text{D}(2) for N–H···N interactions) .
  • Software Tools : Refine X-ray data with SHELXL (for H-bond geometry) and Mercury (for visualization) .

Basic Research: How to address low crystallinity during X-ray diffraction studies?

Methodological Answer:

  • Crystallization Optimization : Use vapor diffusion with solvents like dichloromethane/hexane .
  • Data Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

Advanced Research: How to optimize HPLC conditions for separating enantiomers or analogs?

Methodological Answer:

  • Chiral Columns : Use cellulose-based CSPs (e.g., Chiralpak IB) with ethanol/heptane mobile phases .
  • Parameter Tuning : Adjust flow rate (1.0 mL/min) and column temperature (25°C) for baseline resolution (α > 1.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.